Cas no 123173-60-4 (2,3-Difluoro-4-nitrophenol)

2,3-Difluoro-4-nitrophenol structure
2,3-Difluoro-4-nitrophenol structure
2,3-Difluoro-4-nitrophenol
123173-60-4
C6H3NO3F2
175.08972
MFCD13185572
1040366
14550743

2,3-Difluoro-4-nitrophenol Properties

Names and Identifiers

    • 2,3-Difluoro-4-nitrophenol
    • 2,3-difluoro-4-nitro-Phenol
    • Phenol, 2,3-difluoro-4-nitro-
    • ACMC-20abjg
    • AGN-PC-001S5I
    • ANW-65882
    • CTK0F7583
    • difluoronitrophenol
    • SureCN1283268
    • Y10247
    • SCHEMBL1283268
    • AKOS016005607
    • CS-D1550
    • DB-329563
    • FCCFXVJUDSQIMG-UHFFFAOYSA-N
    • 123173-60-4
    • DTXSID20561603
    • EN300-139444
    • MFCD13185572
    • AS-18659
    • AB92763
    • 2,3-Difluoro-4-nitro-phenol
    • +Expand
    • MFCD13185572
    • FCCFXVJUDSQIMG-UHFFFAOYSA-N
    • InChI=1S/C6H3F2NO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H
    • C1=CC(=C(C(=C1[N+](=O)[O-])F)F)O

Computed Properties

  • 175.00809
  • 1
  • 1
  • 1
  • 175.00809928g/mol
  • 12
  • 184
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.6
  • 66Ų

Experimental Properties

  • 63.37
  • 1.619

2,3-Difluoro-4-nitrophenol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P000KLJ-250mg
Phenol, 2,3-difluoro-4-nitro-
123173-60-4 98%(GC)
250mg
$60.00
A2B Chem LLC
AA25895-250mg
2,3-Difluoro-4-nitrophenol
123173-60-4 98%(GC)
250mg
$44.00 2024-04-20
Aaron
AR000KTV-50mg
Phenol, 2,3-difluoro-4-nitro-
123173-60-4 95%
50mg
$74.00
abcr
AB489188-250 mg
2,3-Difluoro-4-nitro-phenol; 95%
123173-60-4
250MG
€144.40 2023-04-20
Advanced ChemBlocks
M23675-5G
2,3-Difluoro-4-nitrophenol
123173-60-4 95%
5G
$650 2023-09-15
Alichem
A014002259-250mg
2,3-Difluoro-4-nitrophenol
123173-60-4 95%
250mg
$680.00 2023-09-03
Ambeed
A157077-250mg
2,3-Difluoro-4-nitrophenol
123173-60-4 95%
250mg
$35.0
Apollo Scientific
PC430167-1g
2,3-Difluoro-4-nitrophenol
123173-60-4
1g
£390.00 2023-09-02
Chemenu
CM248392-1g
2,3-Difluoro-4-nitrophenol
123173-60-4 95%
1g
$122
Crysdot LLC
CD12170506-5g
2,3-Difluoro-4-nitrophenol
123173-60-4 95+%
5g
$356

2,3-Difluoro-4-nitrophenol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: DMSO-d6 ,  Water ;  2 h, 18 - 20 °C; 6 h, 18 - 22 °C
1.2 Reagents: Water ;  0 - 5 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, pH 1, 0 - 5 °C
Reference
Synthesis of fluorinated halonitrobenzenes and halonitrophenols using tetrafluoroethylene and buta-1,3-dienes as starting building blocks
Volchkov, N. V.; et al, Russian Chemical Bulletin, 2021, 70(11), 2156-2163

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium fluoride ,  1-Chloro-2,3-difluoro-5-nitrobenzene ,  2-Chloro-3,4-difluoro-1-nitrobenzene Catalysts: Tetramethylammonium chloride Solvents: DMSO-d6 ;  7 h, 130 - 135 °C
2.1 Reagents: Potassium hydroxide Solvents: DMSO-d6 ,  Water ;  2 h, 18 - 20 °C; 6 h, 18 - 22 °C
2.2 Reagents: Water ;  0 - 5 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, pH 1, 0 - 5 °C
Reference
Synthesis of fluorinated halonitrobenzenes and halonitrophenols using tetrafluoroethylene and buta-1,3-dienes as starting building blocks
Volchkov, N. V.; et al, Russian Chemical Bulletin, 2021, 70(11), 2156-2163

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Fuming nitric acid ;  1 h, 10 - 15 °C; 2 h, 15 - 20 °C
2.1 Reagents: Potassium fluoride ,  1-Chloro-2,3-difluoro-5-nitrobenzene ,  2-Chloro-3,4-difluoro-1-nitrobenzene Catalysts: Tetramethylammonium chloride Solvents: DMSO-d6 ;  7 h, 130 - 135 °C
3.1 Reagents: Potassium hydroxide Solvents: DMSO-d6 ,  Water ;  2 h, 18 - 20 °C; 6 h, 18 - 22 °C
3.2 Reagents: Water ;  0 - 5 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, pH 1, 0 - 5 °C
Reference
Synthesis of fluorinated halonitrobenzenes and halonitrophenols using tetrafluoroethylene and buta-1,3-dienes as starting building blocks
Volchkov, N. V.; et al, Russian Chemical Bulletin, 2021, 70(11), 2156-2163

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  2 h, 25 - 45 °C; 5 h, 85 - 95 °C
2.1 Reagents: Sulfuric acid ,  Fuming nitric acid ;  1 h, 10 - 15 °C; 2 h, 15 - 20 °C
3.1 Reagents: Potassium fluoride ,  1-Chloro-2,3-difluoro-5-nitrobenzene ,  2-Chloro-3,4-difluoro-1-nitrobenzene Catalysts: Tetramethylammonium chloride Solvents: DMSO-d6 ;  7 h, 130 - 135 °C
4.1 Reagents: Potassium hydroxide Solvents: DMSO-d6 ,  Water ;  2 h, 18 - 20 °C; 6 h, 18 - 22 °C
4.2 Reagents: Water ;  0 - 5 °C
4.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, pH 1, 0 - 5 °C
Reference
Synthesis of fluorinated halonitrobenzenes and halonitrophenols using tetrafluoroethylene and buta-1,3-dienes as starting building blocks
Volchkov, N. V.; et al, Russian Chemical Bulletin, 2021, 70(11), 2156-2163

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Chlorine Catalysts: Iron chloride (FeCl3) Solvents: Chloroform ;  10 h, 25 - 35 °C; 2 h, 30 - 35 °C
2.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  2 h, 25 - 45 °C; 5 h, 85 - 95 °C
3.1 Reagents: Sulfuric acid ,  Fuming nitric acid ;  1 h, 10 - 15 °C; 2 h, 15 - 20 °C
4.1 Reagents: Potassium fluoride ,  1-Chloro-2,3-difluoro-5-nitrobenzene ,  2-Chloro-3,4-difluoro-1-nitrobenzene Catalysts: Tetramethylammonium chloride Solvents: DMSO-d6 ;  7 h, 130 - 135 °C
5.1 Reagents: Potassium hydroxide Solvents: DMSO-d6 ,  Water ;  2 h, 18 - 20 °C; 6 h, 18 - 22 °C
5.2 Reagents: Water ;  0 - 5 °C
5.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, pH 1, 0 - 5 °C
Reference
Synthesis of fluorinated halonitrobenzenes and halonitrophenols using tetrafluoroethylene and buta-1,3-dienes as starting building blocks
Volchkov, N. V.; et al, Russian Chemical Bulletin, 2021, 70(11), 2156-2163

Synthetic Circuit 6

Reaction Conditions
1.1 10 h, 495 - 505 °C
2.1 Reagents: Chlorine Catalysts: Iron chloride (FeCl3) Solvents: Chloroform ;  10 h, 25 - 35 °C; 2 h, 30 - 35 °C
3.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  2 h, 25 - 45 °C; 5 h, 85 - 95 °C
4.1 Reagents: Sulfuric acid ,  Fuming nitric acid ;  1 h, 10 - 15 °C; 2 h, 15 - 20 °C
5.1 Reagents: Potassium fluoride ,  1-Chloro-2,3-difluoro-5-nitrobenzene ,  2-Chloro-3,4-difluoro-1-nitrobenzene Catalysts: Tetramethylammonium chloride Solvents: DMSO-d6 ;  7 h, 130 - 135 °C
6.1 Reagents: Potassium hydroxide Solvents: DMSO-d6 ,  Water ;  2 h, 18 - 20 °C; 6 h, 18 - 22 °C
6.2 Reagents: Water ;  0 - 5 °C
6.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, pH 1, 0 - 5 °C
Reference
Synthesis of fluorinated halonitrobenzenes and halonitrophenols using tetrafluoroethylene and buta-1,3-dienes as starting building blocks
Volchkov, N. V.; et al, Russian Chemical Bulletin, 2021, 70(11), 2156-2163

2,3-Difluoro-4-nitrophenol Raw materials

2,3-Difluoro-4-nitrophenol Preparation Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:123173-60-4)2,3-Difluoro-4-nitrophenol
A857588
99%
5g
291.0